Octahydro-4,7-methanoindenone
Overview
Description
Octahydro-4,7-methanoindenone is an organic compound with the molecular formula C₁₀H₁₄O. It is a bicyclic ketone that is often used in various chemical and industrial applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-4,7-methanoindenone typically involves the hydrogenation of 4,7-methanoindenone. This process can be carried out using a palladium catalyst under high pressure and temperature conditions . Another method involves the hydroformylation of octahydro-4,7-methanoindene, followed by oxidation to yield the desired ketone .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced catalytic systems to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
Octahydro-4,7-methanoindenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octahydro-4,7-methanoindenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of octahydro-4,7-methanoindenone involves its interaction with various molecular targets. It can act as a ligand for certain enzymes and receptors, modulating their activity. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions, which are crucial for its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Methanoindene: A structurally similar compound but with different reactivity and applications.
Hexahydro-4,7-methanoindene: Another related compound with distinct chemical properties.
Tricyclo[5.2.1.0(2,6)]decane: Shares a similar bicyclic structure but differs in functional groups and reactivity.
Uniqueness
Octahydro-4,7-methanoindenone is unique due to its specific bicyclic structure and the presence of a ketone functional group. This combination imparts distinct reactivity and makes it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-8,10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSNSBFZDXDTFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294117 | |
Record name | Tricyclo[5.2.1.0(2,6)]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94277-20-0, 17364-68-0 | |
Record name | Octahydro-4,7-methanoindenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC94592 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo[5.2.1.0(2,6)]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydro-4,7-methanoindenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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